Minimal Alkyne Tag vs. Bulky Analogs
Sphingosine-1-phosphate (d18:1) alkyne is specifically designed for high-efficiency labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While the azido-S1P analog (S1P-N3) serves as a substrate for S1P receptors and can be visualized via click chemistry, it requires an alkyne-containing detection tag [1]. The alkyne-S1P probe directly leverages the alkyne moiety, which is a cornerstone functional group in bioorthogonal chemistry with well-optimized, rapid, and highly specific reaction protocols with azide-containing reagents .
| Evidence Dimension | Reactive handle for click chemistry |
|---|---|
| Target Compound Data | Terminal ω-alkyne group |
| Comparator Or Baseline | Terminal azido group (S1P-N3) |
| Quantified Difference | Not directly quantified, but represents a fundamental chemical difference dictating the required detection reagent (azide vs. alkyne tag). |
| Conditions | General bioorthogonal labeling applications |
Why This Matters
This determines the choice of detection reagents and influences reaction kinetics and biocompatibility, guiding procurement for specific experimental workflows.
- [1] Bracht, T., et al. 'Bioorthogonal azido-S1P works as substrate for S1PR1'. Journal of Lipid Research, vol. 64, no. 1, 2022, p. 100311. View Source
